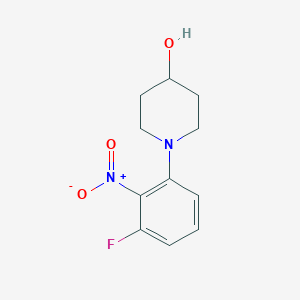

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-9-2-1-3-10(11(9)14(16)17)13-6-4-8(15)5-7-13/h1-3,8,15H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWPNGIZNNUZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluoro 2 Nitrophenyl Piperidin 4 Ol and Analogues

General Strategies for Piperidine (B6355638) Ring Construction

The piperidine framework is a key structural motif in a multitude of pharmaceutical agents and natural products. Its synthesis has been extensively studied, leading to the development of several reliable and versatile methodologies.

Hydrogenation and Reduction Approaches to Piperidine Derivatives

A classic and industrially significant method for the synthesis of piperidines is the catalytic hydrogenation of pyridine (B92270) precursors. This transformation typically employs transition metal catalysts such as platinum, palladium, or rhodium, often on a carbon support, under a hydrogen atmosphere. The reaction conditions can be modulated to control the selectivity and yield of the desired piperidine derivative.

Reductive amination provides another robust route to the piperidine core. This method involves the condensation of a dicarbonyl compound with a primary amine or ammonia to form an enamine or imine intermediate, which is then reduced in situ to yield the piperidine ring. This approach allows for the one-pot synthesis of piperidines from acyclic starting materials.

Intramolecular Cyclization Reactions for Piperidine Scaffold Formation

Intramolecular cyclization reactions offer excellent control over the regiochemistry of piperidine ring formation. A common strategy is the intramolecular reductive amination of an amino aldehyde or amino ketone, where a linear precursor containing both an amine and a carbonyl functional group is cyclized and reduced to form the piperidine.

Another powerful method involves the intramolecular nucleophilic substitution of a haloamine, where the amine attacks an alkyl halide within the same molecule to form the cyclic structure. Additionally, intramolecular aza-Michael additions, where an amine undergoes a conjugate addition to an α,β-unsaturated carbonyl system, are frequently used to construct the piperidine scaffold.

Multicomponent Reaction Strategies for Functionalized Piperidines

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex and diversely functionalized piperidines in a single step from three or more reactants. The imino-Diels-Alder reaction, for instance, involves the [4+2] cycloaddition of a diene with an imine to produce a tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine.

The Mannich reaction is another valuable MCR that involves the aminoalkylation of a carbon acid with formaldehyde and an amine. The resulting product can then be elaborated to form the piperidine ring. These one-pot strategies are particularly advantageous for creating libraries of substituted piperidines for drug discovery.

Specific Synthetic Pathways to 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

The synthesis of the title compound, this compound, is most directly achieved by forming the C-N bond between the piperidine nitrogen and the fluoronitrophenyl ring.

Nucleophilic Aromatic Substitution (SnAr) Approaches for Fluoronitrophenyl Attachment

The most prevalent and straightforward method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the treatment of piperidin-4-ol with an activated aryl fluoride (B91410), such as 1,3-difluoro-2-nitrobenzene (B107855). The electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring for nucleophilic attack by the secondary amine of piperidin-4-ol.

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as potassium carbonate or triethylamine. The base deprotonates the piperidin-4-ol, enhancing its nucleophilicity. The reaction proceeds through a Meisenheimer intermediate, followed by the elimination of a fluoride ion to yield the final product.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |

| Piperidin-4-ol | 1,3-Difluoro-2-nitrobenzene | K₂CO₃ | DMF | ~85 |

| Piperidin-4-ol | 1-Bromo-3-fluoro-2-nitrobenzene | Et₃N | DMSO | ~78 |

Exploration of Alternative Coupling and Cyclization Methodologies

While SNAr is the most common approach, other modern synthetic methods can be employed. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile alternative for the formation of the aryl-amine bond. This methodology would involve the coupling of piperidin-4-ol with an aryl halide, like 1-bromo-3-fluoro-2-nitrobenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method often provides milder reaction conditions and a broader substrate scope.

A less direct, multi-step approach could involve the initial functionalization of 3-fluoro-2-nitroaniline with a synthon that would subsequently be used to construct the piperidine ring through intramolecular cyclization. However, this route is generally less efficient than the more convergent SNAr or cross-coupling strategies.

Stereoselective and Regioselective Synthesis of Fluorinated Piperidines

The creation of specifically substituted fluorinated piperidines requires advanced synthetic strategies that can control both the spatial arrangement of atoms (stereoselectivity) and the specific position of functional groups (regioselectivity).

Diastereoselective control is crucial for synthesizing piperidine derivatives with multiple stereocenters, ensuring the correct relative three-dimensional arrangement of substituents. Various methods have been developed to influence the diastereoselectivity of fluoropiperidine synthesis.

One strategy involves the cyclization of alkenyl N-tosylamides, promoted by BF₃-activated aryliodine(III) carboxylates, to construct 3-fluoropiperidines. acs.org The diastereoselectivity of this reaction is influenced by both the substrate and the reagents used. acs.org Mechanistic studies suggest that a BF₃-coordinated I(III) reagent attacks the carbon-carbon double bond to form an iodiranium(III) ion, which then undergoes a diastereodetermining 5-exo-cyclization. acs.org The nature of the ligand attached to the iodine(III) center plays a critical role in the reaction's outcome. acs.org

Visible-light-driven radical silylative cyclization of aza-1,6-dienes is another method that provides stereoselective synthesis of densely functionalized piperidines. nih.gov The diastereoselectivity in this process is dependent on the substitution pattern of the olefin, with density functional theory (DFT) calculations suggesting that the transition state's geometry dictates the stereochemical outcome. nih.gov

A modular, one-pot synthesis of piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov Similarly, rhodium-catalyzed C-H functionalization reactions have shown high diastereoselectivity for certain substrates. nih.gov

Table 1: Examples of Diastereoselective Fluoropiperidine Synthesis Methods

| Method | Key Features | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| BF₃-activated I(III) promoted cyclization | Substrate and reagent control over stereoselectivity. | Variable | acs.org |

| Rhodium-catalyzed C-H functionalization | Highly diastereoselective for N-Bs-piperidine. | 29->30:1 | nih.gov |

| Gold-catalyzed cyclization/rearrangement | One-pot synthesis of piperidin-4-ols with high diastereoselectivity. | Excellent | nih.gov |

Regiocontrol in the Functionalization of Piperidine Cores

Regiocontrol involves directing chemical modifications to a specific position on the piperidine ring. The ability to selectively functionalize the C2, C3, or C4 positions is essential for creating diverse analogues.

Rhodium-catalyzed C-H insertions of donor/acceptor carbenes have been effectively used to achieve site-selective functionalization of the piperidine ring. nih.gov The selectivity of these reactions is controlled by the choice of both the rhodium catalyst and the nitrogen-protecting group on the piperidine. nih.gov For instance, using different rhodium catalysts and protecting groups can direct functionalization to the C2 or C4 positions. nih.gov C3-substituted analogues can be prepared indirectly through the cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive, regioselective ring-opening. nih.gov

Palladium-catalyzed C-H arylation offers another powerful tool for regioselective functionalization. By using an aminoquinoline auxiliary group at the C3 position, C-H arylation can be directed specifically to the C4 position with excellent regioselectivity. acs.orgacs.org The conditions for this reaction are notable for being silver-free and utilizing a low catalyst loading. acs.org Furthermore, ligand-controlled regiodivergent Negishi coupling of α-zincated Boc-piperidine allows for selective arylation at either the C2 or C3 positions, depending on the phosphine ligand used with the palladium catalyst. nih.gov

Table 2: Regiocontrolled Functionalization of Piperidine Derivatives

| Method | Position(s) Functionalized | Controlling Factors | Reference |

|---|---|---|---|

| Rhodium-catalyzed C-H Insertion | C2, C4 | Catalyst and N-protecting group | nih.gov |

| Cyclopropanation/Ring-Opening | C3 | Reaction sequence | nih.gov |

| Palladium-catalyzed C-H Arylation | C4 | C3-directing group (aminoquinoline) | acs.orgacs.org |

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysts and metal-free organocatalysts play significant roles in these synthetic strategies.

Transition metals are widely employed to catalyze key bond-forming reactions in the synthesis of piperidine derivatives.

Palladium (Pd): Palladium catalysts are extensively used for C-H functionalization and cross-coupling reactions. As mentioned, Pd-catalyzed C-H arylation using a directing group can selectively form C-C bonds at specific positions on the piperidine ring. acs.orgacs.org

Rhodium (Rh): Rhodium catalysts are particularly effective in controlling site selectivity in C-H functionalization reactions through carbene insertion. nih.gov Different rhodium complexes can direct reactions to various positions on the piperidine core, enabling the synthesis of a range of positional isomers. nih.gov Rhodium has also been used in the dearomatization of fluoropyridines, a key step in producing fluorinated piperidines. scientificupdate.com

Gold (Au): Gold catalysis has been utilized in a one-pot synthesis of piperidin-4-ols through a sequential cyclization, reduction, and rearrangement process. nih.gov This method is valued for its high modularity and flexibility. nih.gov

Copper (Cu) and Nickel (Ni): Nickel catalysts have been used for intramolecular Alder-ene reactions of 1,7-dienes to produce piperidines with high diastereo- and enantioselectivities. mdpi.com Copper complexes are also noted as suitable for this transformation. mdpi.com

Table 3: Transition Metal Catalysts in Piperidine Synthesis

| Metal Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Palladium | C-H Arylation, Cross-Coupling | High regioselectivity with directing groups | acs.orgacs.orgnih.gov |

| Rhodium | C-H Insertion, Hydrogenation | Catalyst-controlled site selectivity | scientificupdate.comnih.gov |

| Gold | Cyclization/Rearrangement Cascade | Modular and flexible one-pot synthesis | nih.gov |

Organocatalysis and Other Metal-Free Synthetic Approaches

Organocatalysis, which uses small organic molecules as catalysts, provides a valuable metal-free alternative for synthesizing piperidine derivatives. This approach avoids issues of metal contamination in the final product.

Proline and its derivatives are common organocatalysts used in asymmetric synthesis. nih.gov For instance, a biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidine alkaloids has been developed using proline. nih.gov A novel bifunctional C₂-symmetric ionic liquid-supported (S)-proline organocatalyst was developed for a one-pot, five-component reaction to afford highly functionalized tetrahydropyridines with excellent diastereo- and enantioselectivities. mdpi.com

Hybrid bio-organocatalytic cascades have also been reported, combining the selectivity of enzymes with the versatility of organocatalysts. nih.gov In one example, a transaminase enzyme generates a reactive intermediate that then undergoes a complexity-building Mannich reaction catalyzed by an organic molecule to form 2-substituted piperidines. nih.gov These metal-free approaches are increasingly popular due to their efficiency and greener reaction profiles. mdpi.commdpi.com

Reaction Mechanisms and Kinetics in the Context of 1 3 Fluoro 2 Nitrophenyl Piperidin 4 Ol

Mechanistic Investigations of C-N Bond Formation Reactions

The C-N bond in 1-(3-fluoro-2-nitrophenyl)piperidin-4-ol is forged through a well-established SNAr pathway. This mechanism is distinct from other C-N bond formation strategies, such as reductive amination or transition metal-catalyzed cross-coupling, and is specifically facilitated by the electronic properties of the 1-fluoro-2-nitrobenzene (B31998) precursor. nih.govresearchgate.net

The reaction proceeds via a two-step addition-elimination mechanism:

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, which involves the expulsion of the fluoride (B91410) ion as the leaving group. This step is generally fast.

The presence of a strong electron-withdrawing group, such as the nitro group (NO₂), positioned ortho or para to the leaving group (in this case, fluorine), is crucial for the reaction to proceed efficiently. nih.gov This group stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-limiting step.

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms in Fluoronitrophenyl Systems

The SNAr mechanism in fluoronitrophenyl systems, such as the reaction between 1-fluoro-2-nitrobenzene and piperidin-4-ol, is characterized by the formation of a resonance-stabilized Meisenheimer complex. The ortho-nitro group plays a pivotal role in this stabilization.

Upon attack by the piperidin-4-ol nucleophile at the C1 position (attached to fluorine), the negative charge that develops on the aromatic ring can be delocalized onto the oxygen atoms of the ortho-nitro group. This delocalization is a key factor in stabilizing the anionic intermediate. stackexchange.com Without such an electron-withdrawing group, the intermediate would be significantly less stable, and the reaction rate would be negligible.

The general steps are as follows:

Step 1 (Addition): The amine nucleophile attacks the carbon bearing the fluorine. The aromatic sextet is broken, and a tetrahedral, sp³-hybridized carbon is formed at the point of attack.

Step 2 (Elimination): The fluoride ion is ejected, and the aromatic π-system is reformed.

The reaction involving 1-fluoro-2-nitrobenzene is particularly favorable because fluorine, despite being a weak leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond and activates the ring toward nucleophilic attack, which is the rate-determining step.

Kinetic Studies and Isotope Effects in Relevant Organic Transformations

Kinetic studies of SNAr reactions involving fluoronitrobenzenes and amines like piperidine (B6355638) have provided significant insight into the mechanism. These reactions typically follow second-order kinetics, being first-order in the aromatic substrate and first-order in the amine. rsc.org However, in some cases, especially with amine nucleophiles, the reaction can exhibit more complex kinetics, with evidence of base catalysis where a second molecule of the amine assists in proton removal from the zwitterionic intermediate. acs.orgnih.gov

The rate of reaction is highly dependent on the solvent. Studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine show that the rate is influenced by the solvent's ability to stabilize the charged intermediate. rsc.orgpsu.edu Hydrogen-bond donor solvents can assist in the departure of the fluoride ion, potentially altering the rate-determining step. rsc.org

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. princeton.edu In SNAr reactions, the absence of a primary KIE when the nucleophile's N-H bond is replaced with an N-D bond generally supports a mechanism where the nucleophilic attack (C-N bond formation) is the rate-determining step, rather than the subsequent proton transfer from the nitrogen. nih.gov However, under certain conditions, proton transfer can become rate-limiting, leading to an observable KIE. acs.org Theoretical modeling and experimental results confirm that for most SNAr reactions involving halonitroarenes, the addition of the nucleophile to the electron-deficient ring is the slow step. nih.gov

| Substrate | Solvent | Temperature (°C) | Rate Constant (k) | Activation Entropy (ΔS‡) (J K⁻¹) |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Acetonitrile | 15 | Value not specified | Value not specified |

| 1-Chloro-2,4-dinitrobenzene | Acetonitrile | 15 | Value not specified | Value not specified |

| 4-Fluoronitrobenzene | Acetonitrile | 70 | Third-order rate law observed | -180 |

| 2-Substituted N-methylpyridinium ions | Methanol | Not Specified | Variable | Negative, variable |

Note: Specific rate constants from the literature often depend heavily on precise reaction conditions (e.g., concentration) and are thus generalized here. The data reflects trends discussed in sources. acs.orgnih.gov

Influence of Substituents on Reaction Pathways and Selectivity Profiles

The substituents on the aromatic ring have a profound effect on the rate and feasibility of SNAr reactions.

Activating Groups: Strong electron-withdrawing groups (EWGs) are essential for activating the ring. The nitro group is one of the most powerful activators. The activating effect is strongest when the EWG is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. A meta-nitro group offers much weaker activation because it can only exert an inductive electron-withdrawing effect, not a resonance effect. stackexchange.com In the case of this compound's precursor, the nitro group is ortho to the fluorine, providing strong activation.

Leaving Group: The nature of the leaving group is also critical, but the trend is counterintuitive compared to SN1/SN2 reactions. For SNAr, the rate order for halogens is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack. Since the C-F bond is broken in a later, fast step, its high bond strength is not a kinetic barrier. nih.gov

Other Substituents: The 3-fluoro substituent on the precursor to the title compound acts as an additional electron-withdrawing group via induction, further increasing the electrophilicity of the ring and accelerating the reaction, although its effect is less pronounced than that of the nitro group.

This specific substitution pattern—an ortho-nitro group for strong resonance activation, a fluorine atom as an excellent SNAr leaving group, and a meta-fluoro for inductive activation—makes 1-fluoro-2-nitrobenzene a highly reactive substrate for C-N bond formation with nucleophiles like piperidin-4-ol.

Computational Chemistry Approaches to 1 3 Fluoro 2 Nitrophenyl Piperidin 4 Ol

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

The conformational landscape of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is critical to its behavior and potential interactions. The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. Molecular modeling techniques, including molecular mechanics (MM) and density functional theory (DFT), are instrumental in exploring these possibilities.

Computational studies on similar fluorinated piperidine derivatives have demonstrated that the conformational preferences are governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.net For this compound, the chair conformation is generally expected to be the most stable. Within this conformation, the substituents—the 3-fluoro-2-nitrophenyl group at the nitrogen and the hydroxyl group at the C4 position—can exist in either axial or equatorial positions.

Table 1: Predicted Conformational Preferences of this compound This table is a hypothetical representation based on general principles of conformational analysis for similar molecules, as specific data for the target compound is not available.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair 1 | Aryl (Eq), OH (Eq) | 0.00 | 75 |

| Chair 2 | Aryl (Eq), OH (Ax) | 1.20 | 15 |

| Twist-Boat | - | 5.50 | 5 |

| Boat | - | 6.80 | <1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing DFT, are essential for elucidating the electronic structure and predicting the reactivity of this compound. nanobioletters.com Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can provide a detailed picture of the molecule's electronic properties. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nanobioletters.com

For this compound, the electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The nitrogen atom of the piperidine ring, with its lone pair of electrons, would likely be a significant contributor to the HOMO.

Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar aromatic and heterocyclic compounds, as specific calculations for the target compound are not available.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.2 D |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 1.5 eV |

Application of Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions within a molecule. It provides a localized, Lewis-like picture of the electronic structure, which can reveal important details about charge distribution, hybridization, and hyperconjugative interactions.

In the case of this compound, NBO analysis can quantify the delocalization of electron density from donor orbitals (lone pairs, bonding orbitals) to acceptor orbitals (antibonding orbitals). For example, the interaction between the lone pair of the piperidine nitrogen and the antibonding orbitals of the adjacent C-C bonds (n -> σ*) can provide insight into the stability of the ring's conformation. Similarly, interactions between the lone pairs of the oxygen in the hydroxyl group and adjacent antibonding orbitals can be analyzed.

Furthermore, NBO analysis can shed light on the electronic effects of the substituents on the phenyl ring. The strong electron-withdrawing nitro group will significantly polarize the C-N bond and influence the charge distribution across the aromatic system. The analysis can also reveal hyperconjugative interactions between the fluorine atom's lone pairs and the π-system of the phenyl ring.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) on the phenyl ring or reactions at the hydroxyl group, DFT calculations can map out the entire reaction pathway.

For an SNAr reaction, where a nucleophile attacks the aromatic ring, computational methods can model the formation of the Meisenheimer complex (the intermediate) and the subsequent departure of a leaving group. The calculations would reveal how the nitro and fluoro groups stabilize the negative charge in the transition state, thereby facilitating the reaction. researchgate.net The activation energies for different potential pathways can be compared to predict the most likely reaction mechanism.

The "distortion/interaction" or "activation strain" model can also be applied to dissect the energy barrier into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. This provides a deeper understanding of the factors controlling the reaction rate.

Molecular Docking and Ligand-Protein Interaction Studies (as a theoretical framework for potential derivatives)

While this compound itself may not have a known biological target, molecular docking provides a theoretical framework for exploring the potential of its derivatives as ligands for various proteins. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net

This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. nih.gov For derivatives of this compound, docking studies could be performed against a range of protein targets, such as kinases, proteases, or G-protein coupled receptors.

The docking process involves generating multiple conformations of the ligand and placing them in the binding site of the protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The results can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for a Derivative of this compound This table illustrates the type of data that would be generated from a molecular docking study, as specific results for the target compound are not available.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | -8.5 | ASP168, LYS72, LEU170 |

| Protease B | -7.2 | GLY143, CYS145, HIS41 |

| GPCR C | -9.1 | TYR113, TRP286, PHE193 |

1 3 Fluoro 2 Nitrophenyl Piperidin 4 Ol As a Versatile Synthetic Intermediate and Medicinal Chemistry Building Block

Role in the Rational Design and Synthesis of Advanced Piperidine (B6355638) Scaffolds

The utility of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol in the synthesis of advanced piperidine scaffolds stems from its identity as a highly functionalized building block. The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, making its derivatives a focal point of pharmaceutical research. nih.govdigitellinc.com This specific compound provides medicinal chemists with a starting material where key structural and electronic features are already installed.

The core structure combines three key elements for rational drug design:

The Piperidin-4-ol Ring: This portion of the molecule provides a three-dimensional saturated heterocyclic core, which is often desirable for improving solubility and metabolic properties compared to flat aromatic systems. The hydroxyl group at the 4-position serves as a convenient point for further modification.

The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can be chemically transformed, most commonly via reduction to an aniline (B41778). This aniline is a gateway to a vast array of derivatives through reactions like amidation, sulfonylation, and cross-coupling. acs.org

The Fluorine Atom: As a bioisostere for hydrogen, fluorine's strategic placement allows for the fine-tuning of molecular properties, a critical aspect of modern medicinal chemistry.

By utilizing this intermediate, chemists can engage in late-stage functionalization, a strategy that rapidly generates structural diversity from a common advanced precursor. This approach is more efficient than linear syntheses that build complexity from the ground up and is well-suited for creating libraries of compounds for biological screening. nih.govresearchgate.net

Strategic Incorporation of Fluorine for Molecular Modulation in Derivative Design

The selective incorporation of fluorine into drug candidates is a powerful and widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. researchgate.net The fluorine atom on the this compound scaffold is strategically positioned to modulate the properties of any subsequent derivatives.

Key effects of the fluorine atom include:

Modulation of Basicity (pKa): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, which can lower the pKa (reduce the basicity) of the nearby piperidine nitrogen. nih.govacs.org This is a critical parameter in drug design, as tuning basicity can improve oral absorption, reduce off-target activity (such as hERG channel binding), and optimize the pharmacokinetic profile. scientificupdate.com

Increased Lipophilicity: The substitution of hydrogen with fluorine on an aromatic ring typically increases the molecule's lipophilicity. nih.govnih.gov This can enhance membrane permeability and improve binding affinity to hydrophobic pockets in target proteins. researchgate.net

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate. researchgate.netnih.gov

Conformational Control: In certain piperidine systems, fluorine substitution has been shown to influence the conformational preference of the ring, with the fluorine atom sometimes favoring an axial orientation. researchgate.netnih.govresearchgate.net This conformational locking can pre-organize a molecule into a bioactive shape, enhancing its binding to a biological target.

The table below summarizes the influence of fluorine on key molecular properties relevant to drug design.

| Property | Effect of Fluorine Substitution | Rationale |

| Basicity (pKa) | Decrease | Inductive electron withdrawal by the electronegative fluorine atom reduces the electron density on the piperidine nitrogen. nih.govacs.org |

| Lipophilicity | Increase | Fluorination of an aromatic ring generally increases its hydrophobicity, which can alter cell membrane permeability. nih.gov |

| Metabolic Stability | Increase | The strong C-F bond can block sites of metabolic oxidation, preventing degradation by enzymes like cytochrome P450. researchgate.net |

| Binding Affinity | Can Increase | Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) and displace water molecules in binding pockets. researchgate.net |

Applications in Precursor Development for Radiopharmaceuticals and Imaging Agents

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. nih.gov Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable properties, including a convenient half-life of approximately 110 minutes and low positron energy, which results in high-resolution images. openmedscience.comfrontiersin.org

This compound is an ideal precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals. The existing stable fluorine atom (¹⁹F) on the aromatic ring can be substituted with its radioactive counterpart, ¹⁸F, often through nucleophilic aromatic substitution on a suitable precursor (e.g., with the nitro group acting as an activating group). frontiersin.orgnih.gov The relatively short half-life of ¹⁸F necessitates rapid and efficient radiolabeling procedures, making precursors that require minimal synthetic steps highly valuable. nih.govopenmedscience.com

Given that the piperidine scaffold is common in centrally acting drugs, an ¹⁸F-labeled derivative of this compound could be developed as a PET tracer for imaging neuroreceptors or other targets within the brain. The development of such specific imaging agents is crucial for diagnosing diseases and understanding the in vivo behavior of novel therapeutics. nih.gov

Derivatization Strategies for the Generation of Diverse Chemical Libraries

The generation of chemical libraries containing a wide array of structurally related compounds is a fundamental strategy in drug discovery for identifying new lead molecules. This compound is an excellent starting point for combinatorial chemistry due to its multiple, orthogonally reactive functional groups. amazonaws.com

Key derivatization points on the scaffold include:

The Piperidin-4-ol: The secondary alcohol can be readily transformed. Oxidation yields the corresponding piperidin-4-one, a common pharmacophore in its own right. semanticscholar.org Alternatively, it can undergo O-alkylation or acylation to generate a library of ethers and esters, respectively, which allows for the systematic probing of steric and electronic requirements in a binding pocket.

The Nitro Group: The nitro group is one of the most versatile functional groups in organic synthesis. Its reduction to an aniline is a robust and high-yielding transformation that opens up a vast number of subsequent reactions. The resulting amine can be acylated to form amides, treated with sulfonyl chlorides to form sulfonamides, or participate in cross-coupling reactions to form new C-N bonds. Studies have shown that the reduction of a nitro group in related piperidine inhibitors can lead to a significant increase in potency. acs.org

The Aromatic Ring: While already substituted, the phenyl ring could potentially undergo further electrophilic or nucleophilic aromatic substitution reactions under specific conditions to introduce additional diversity.

This multi-point diversification capability allows for the rapid and efficient creation of a large library of analogues from a single, readily accessible intermediate, maximizing the exploration of chemical space around the core scaffold. acs.orglookchem.com

Exploration of Structure-Property Relationships in the Design of Novel Piperidine Derivatives

Understanding the relationship between a molecule's structure and its biological and physical properties (Structure-Property Relationships, SPR, and Structure-Activity Relationships, SAR) is the central paradigm of medicinal chemistry. nih.govresearchgate.net this compound provides a framework for systematic SPR and SAR exploration.

By modifying the distinct functional groups on the scaffold, chemists can observe the corresponding impact on properties such as potency, selectivity, solubility, and metabolic stability.

The following table outlines potential modifications and their predicted impact on key physicochemical properties:

| Modification Site | Example Derivatization | Predicted Impact on Properties |

| Piperidine Nitrogen | N-Alkylation | Increases steric bulk; may alter basicity and lipophilicity depending on the alkyl group. |

| Aromatic Nitro Group | Reduction to -NH₂ | Introduces a basic, nucleophilic, and hydrogen-bond donating group. Drastically increases polarity and changes electronic properties. acs.org |

| Aromatic Nitro Group | Reduction followed by Acylation (-NHCOR) | Neutralizes the basicity of the amine; adds a hydrogen-bond acceptor (C=O) and increases steric bulk. |

| Piperidin-4-ol Group | Oxidation to Ketone (-C=O) | Removes hydrogen-bond donating ability; introduces a polar carbonyl group. semanticscholar.org |

| Piperidin-4-ol Group | Etherification (-OR) | Increases lipophilicity and steric bulk; removes hydrogen-bond donating ability. |

For instance, the conversion of the nitro group to an amine introduces a new basic center, fundamentally altering the molecule's acid-base properties and its potential interactions with biological targets. Similarly, modifying the 4-hydroxyl group will systematically change the polarity and hydrogen bonding capacity of that region of the molecule. The interplay between these modifications and the persistent electronic influence of the fluorine atom allows for a nuanced exploration of how subtle structural changes translate into significant shifts in molecular behavior and, ultimately, biological activity. scientificupdate.comnih.gov

Future Directions and Emerging Research Avenues for 1 3 Fluoro 2 Nitrophenyl Piperidin 4 Ol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol and its analogs is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. unibo.it Current research emphasizes the development of processes that are not only efficient but also environmentally benign. nih.govajchem-a.com

One promising direction is the adoption of biocatalytic methods. The use of enzymes for specific chemical transformations, such as carbon-hydrogen (C-H) oxidation, can introduce hydroxyl groups onto the piperidine (B6355638) ring with high selectivity, potentially simplifying synthetic routes. news-medical.net Another avenue involves leveraging bio-renewable starting materials. For instance, new methods for producing key piperidine intermediates like 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) are being developed, which could offer a more sustainable pathway to the core piperidine structure. rsc.org

Furthermore, "green chemistry" approaches aim to replace hazardous reagents and solvents. nih.govresearchgate.net For example, research into alternatives for piperidine in solid-phase peptide synthesis, such as 3-(diethylamino)propylamine (B94944) (DEAPA), highlights a broader trend of finding safer and more sustainable reagents for reactions involving piperidine scaffolds. rsc.org The use of water as a solvent in multicomponent reactions to create highly functionalized piperidines is another example of an environmentally friendly strategy. nih.govresearchgate.net These sustainable approaches are summarized in the table below.

| Sustainable Approach | Description | Potential Application for this compound |

| Biocatalysis | Use of enzymes for selective C-H oxidation. news-medical.net | Introduction of additional functional groups onto the piperidine ring under mild conditions. |

| Renewable Feedstocks | Synthesis of piperidine precursors from bio-based materials like 2,5-bis(aminomethyl)furan. rsc.org | Greener synthesis of the core piperidine scaffold. |

| Green Solvents/Reagents | Replacement of hazardous chemicals with safer alternatives, such as using water as a solvent or alternative bases to piperidine. rsc.orgnih.gov | Reduction of the environmental impact of the overall synthetic process. |

| Multicomponent Reactions | Combining multiple reaction steps into a single, efficient process. nih.gov | Streamlining the synthesis to reduce waste and energy consumption. |

Advanced Mechanistic Studies for Reaction Optimization and Predictability

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of complex molecules like this compound. Future research will increasingly rely on a combination of experimental and computational studies to elucidate the intricate pathways of chemical transformations.

Recent mechanistic studies on copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have utilized both experimental techniques and Density Functional Theory (DFT) calculations. acs.orgnih.gov Such studies help to understand the influence of ligands, the role of intermediates, and the effect of different reactants, leading to more favorable reaction pathways. acs.orgnih.gov For instance, evidence for the intermediacy of Cu-F bond formation has been collected, and it has been shown that fluoride-containing substrates are preferred over N-Cl ones due to more favorable reaction pathways. acs.orgnih.gov

Computational studies are also being used to investigate the Nucleophilic Aromatic Substitution (SNAr) mechanisms involved in attaching the phenyl ring to the piperidine nitrogen. researchgate.netresearchgate.net DFT calculations can explore reaction pathways, activation energies, and the thermodynamic feasibility of the SNAr process, revealing the crucial role of electron-withdrawing groups like the nitro group in facilitating the substitution. researchgate.net This predictive power allows for the in silico screening of reaction conditions and substrates, saving time and resources.

| Mechanistic Insight | Methodology | Relevance to Synthesis |

| Catalytic Cycles | Experimental and DFT studies on Cu-catalyzed C-H amination. acs.orgnih.gov | Optimization of catalyst and ligand choice for piperidine ring formation. |

| Reaction Pathways | DFT calculations on SNAr reactions. researchgate.netresearchgate.net | Predicting reactivity and optimizing conditions for coupling the nitrophenyl group. |

| Transition State Analysis | Computational modeling of elimination reactions. acs.org | Understanding and controlling selectivity in functionalization reactions. |

| Kinetic Isotope Effects | Experimental measurements in cyclization reactions. nih.gov | Probing the rate-determining steps of key bond-forming reactions. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery

Furthermore, AI is instrumental in in silico drug design. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore analyses, which are types of ML models, can predict the biological activity of derivatives of this compound. nih.govbenthamscience.com This allows for the computational screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted properties. nih.govnih.gov Molecular docking and dynamics simulations can further refine these predictions by modeling the interaction of the molecule with biological targets. researchgate.nettandfonline.comacs.org

| AI/ML Application | Description | Impact on Research |

| Reaction Optimization | ML algorithms analyze reaction data to predict optimal conditions (temperature, catalyst, solvent). technologynetworks.com | Faster development of high-yield synthetic routes. |

| Retrosynthesis Planning | AI tools propose novel synthetic pathways to a target molecule. acs.orgnih.gov | Discovery of more efficient and innovative ways to synthesize the compound. |

| Property Prediction | QSAR and other models predict biological activity and physicochemical properties. nih.govbenthamscience.com | Prioritization of synthetic targets and reduction of unnecessary experiments. |

| Binding Mode Analysis | Molecular docking and dynamics simulations predict how molecules interact with proteins. researchgate.netacs.org | Guiding the design of derivatives with improved biological activity. |

Expansion of Derivatization and Scaffold Diversity through Innovative Chemical Transformations

The core structure of this compound serves as a versatile scaffold that can be further modified to explore a wider chemical space. Future research will focus on developing innovative chemical transformations to create a diverse library of derivatives.

A key area of development is the selective functionalization of the piperidine ring's C-H bonds. researchgate.net Methods like photoredox catalysis are enabling the direct α-amino C-H arylation of highly substituted piperidines, often with high diastereoselectivity. nih.gov Another strategy involves the selective formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides, which can then be trapped by various nucleophiles to install new functional groups at the α-position. acs.orgacs.org

Regiodivergent methods are also emerging, allowing for the selective functionalization at either the α- or β-position of the piperidine ring from a common intermediate, depending on the choice of reagents. chemrxiv.org These advanced C-H functionalization techniques, along with novel cyclization and cross-coupling reactions, provide powerful tools for building molecular complexity. news-medical.netnih.gov By applying these methods to the this compound scaffold, researchers can systematically modify the structure to fine-tune its properties for various applications, from pharmaceuticals to advanced materials. researchgate.net

| Transformation Type | Description | Potential Derivatives |

| α-C-H Functionalization | Direct introduction of aryl, alkyl, or other groups at the position adjacent to the nitrogen. acs.orgresearchgate.netnih.gov | Novel compounds with substituents at the 2- and 6-positions of the piperidine ring. |

| β-C-H Functionalization | Introduction of functional groups at the 3- and 5-positions of the piperidine ring. chemrxiv.org | Derivatives with modified stereochemistry and polarity. |

| Grignard Reaction | Addition of alkyl or aryl groups to a ketone precursor to form tertiary alcohols. researchgate.net | Compounds with additional substituents at the 4-position of the piperidine ring. |

| Radical Cross-Coupling | Nickel-electrocatalyzed formation of new carbon-carbon bonds. news-medical.net | A wide range of structurally complex analogs. |

Q & A

Q. Methodology :

- 2D NMR : Employ HSQC and HMBC to assign ambiguous signals, particularly distinguishing between regioisomers caused by nitro/fluoro positional ambiguity .

- X-ray Crystallography : Resolve structural ambiguities (e.g., chair vs. boat conformation of piperidine) using single-crystal diffraction (e.g., Mo Kα radiation, R-factor <0.06) .

- Isotopic Labeling : Synthesize N-labeled analogs to confirm nitro group orientation via H-N HMBC .

Advanced: What strategies mitigate toxicity risks during in vitro assays?

Q. Experimental Design :

- Cytotoxicity Screening : Use HepG2 or HEK293 cells with MTT assays. The nitro group may generate reactive oxygen species (ROS); include antioxidants (e.g., N-acetylcysteine) in media .

- Metabolic Stability : Assess nitro-to-amine reduction using liver microsomes (e.g., human S9 fraction) to identify potential toxic metabolites .

- Safe Handling : Follow OSHA guidelines for nitrophenyl compounds—use fume hoods, nitrile gloves, and closed-system purification .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Q. Approach :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing fluorine with chlorine, altering nitro position) .

- Biological Assays : Test against target panels (e.g., GPCRs, ion channels) using radioligand binding or calcium flux assays. Correlate activity with computed descriptors (e.g., polar surface area) .

- Data Analysis : Apply multivariate regression (e.g., PLS) to identify key physicochemical drivers (e.g., LogD, H-bond donors) .

Basic: What solvents and conditions stabilize this compound during storage?

Q. Recommendations :

- Solvent Choice : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the nitro group .

- Light Sensitivity : Protect from UV exposure (amber vials) due to the nitrophenyl chromophore .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How to address low yield in coupling reactions during synthesis?

Q. Troubleshooting :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. XPhos-Pd-G3) and ligands (e.g., BINAP) to enhance Buchwald-Hartwig efficiency .

- Microwave Assistance : Use microwave irradiation (120°C, 30 min) to accelerate coupling kinetics .

- Byproduct Analysis : Identify side products (e.g., dehalogenated analogs) via LC-MS and adjust stoichiometry of aryl halide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.